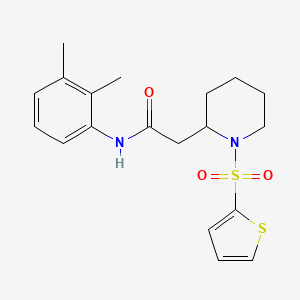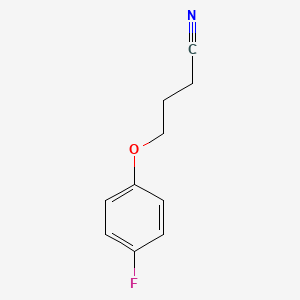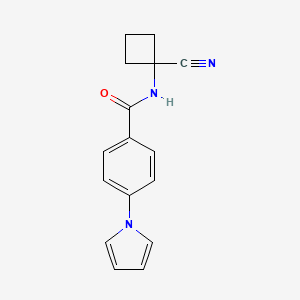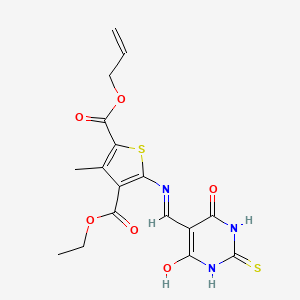
(S)-(-)-1-(2-ナフチル)エタノール
概要
説明
Synthesis Analysis
The biosynthesis of “(S)-1-(1-naphthyl) ethanol” is carried out using microbial ketoreductase . The process involves the whole-cell bioreduction of 1-Acetonaphthone to enantiopure SNE using selected microorganisms acquired by soil acclimation technique . Another method involves a simple SN2 reaction .Molecular Structure Analysis
The molecular formula of “(S)-(-)-1-(2-Naphthyl)ethanol” is C12H12O . Its average mass is 172.223 Da and its monoisotopic mass is 172.088821 Da .Physical And Chemical Properties Analysis
“(S)-(-)-1-(2-Naphthyl)ethanol” has a density of 1.1±0.1 g/cm3, a boiling point of 316.0±11.0 °C at 760 mmHg, and a flash point of 145.3±15.1 °C . It has a molar refractivity of 55.2±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 154.6±3.0 cm3 .科学的研究の応用
求核置換反応
“(S)-(-)-1-(2-ナフチル)エタノール”は、求核置換反応に使用できます。例えば、SN2反応によって水酸化ナトリウムとエタノールと反応させて、ブチルナフチルエーテルを生成できます 。この反応は、13.6%の収率でブチルナフチルエーテルを与えました 。生成物は、融点によってエーテルと特定され、32〜34℃で測定されました .
2Dシートの形成
“(S)-(-)-1-(2-ナフチル)エタノール”は、ナフィンやナフジインなどの2Dシートの形成に使用できます 。これらのシートは、ナフチル環とアセチレン結合で構成されています 。ナフィンとナフジインはどちらも、斜方晶系に属し、Cmmm面群を示します 。ナフィンとナフジインの構造安定性は、それぞれ実験的に合成されたグラフジインとグラフテトラインに匹敵します .
電子特性の研究
ナフチル環とアセチレン結合で構成される2Dナフィンとナフジインシートの電子特性は、第一原理計算を用いて調査されています 。ナフィンは、0.273 eVのバンドギャップを持つ間接半導体であることがわかりました。一方、ナフジインはバンドギャップがなく、ディラック点を持っています 。ナフィンとナフジインのバンドギャップは、弾性範囲で印加されたひずみによって変更されることがわかりました .
膜分離
2Dナフィンとナフジインシートの構造、弾性、電子特性により、これらはさまざまな膜分離の潜在的な候補となっています .
ソフトでひずみ調整可能なナノ電子デバイスの製造
作用機序
Safety and Hazards
特性
IUPAC Name |
(1S)-1-naphthalen-2-ylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9,13H,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRKCRWZRKETCK-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=CC=CC=C2C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2441619.png)
![tert-butyl N-{[(5-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2441621.png)


![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2441627.png)
![1-{1,4-Diazaspiro[5.5]undecan-1-yl}-2,2,2-trifluoroethan-1-one hydrochloride](/img/structure/B2441628.png)
![2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2441631.png)

![4-(4-chlorophenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2441635.png)
![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2441636.png)


![2-([1,1'-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)acetamide](/img/structure/B2441640.png)
![7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2441641.png)